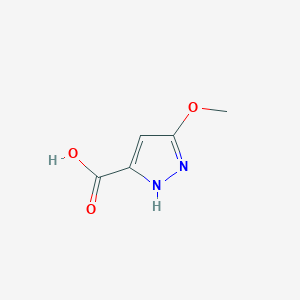

5-methoxy-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPOKZYHRLRMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717406 | |

| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881693-06-7 | |

| Record name | 5-Methoxy-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881693-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

a. D-Amino Acid Oxidase Inhibition

Research indicates that derivatives of pyrazole compounds, including 5-methoxy-1H-pyrazole-3-carboxylic acid, serve as selective inhibitors of D-amino acid oxidase (DAO). This enzyme plays a critical role in the metabolism of D-amino acids, which are involved in neurotransmission and have implications in neuropsychiatric disorders such as schizophrenia. Inhibition of DAO can enhance levels of D-serine, a co-agonist at the NMDA receptor, potentially improving cognitive function in affected individuals .

b. Antipsychotic Properties

Studies have shown that compounds related to this compound exhibit antipsychotic-like effects in animal models. These compounds can modulate NMDA receptor activity, suggesting their utility in treating schizophrenia and other mood disorders .

a. Herbicidal Activity

Research has demonstrated that this compound exhibits herbicidal properties. Its application in agriculture can help manage weed populations effectively without harming crops. The compound’s mechanism involves disrupting metabolic pathways in target plants, leading to their inhibition or death .

b. Plant Growth Regulation

In addition to its herbicidal effects, this compound may also function as a plant growth regulator. It can influence growth patterns by modulating hormone levels within plants, thereby enhancing crop yield and quality .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving pyrazole derivatives. The development of new synthetic routes is crucial for producing analogs with improved efficacy or reduced toxicity for both medicinal and agricultural applications .

Case Study 1: Neuropharmacological Research

A study published in European Neuropsychopharmacology investigated the effects of this compound on cognitive deficits in rodent models of schizophrenia. The results indicated significant improvements in memory and learning tasks when administered alongside standard antipsychotic medications .

Case Study 2: Agricultural Field Trials

Field trials conducted to evaluate the herbicidal efficacy of this compound demonstrated effective control over common weed species while showing minimal phytotoxicity to surrounding crops. These findings suggest its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism by which 5-methoxy-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

- Synthesis : Typically synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions, followed by acidification to yield the carboxylic acid .

- Applications : Used in drug discovery for functionalization via amide coupling or metal-catalyzed cross-coupling reactions .

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

- This compound derivatives generally exhibit melting points between 150–250°C, with solubility in polar aprotic solvents (e.g., DMSO, methanol). The presence of aryl groups (e.g., 1-(4-methoxyphenyl)) reduces water solubility but enhances organic solvent compatibility .

Spectral Data :

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1650–1700 cm⁻¹ , while methoxy C-O vibrations are observed at 1250–1300 cm⁻¹ .

- ¹H-NMR : Methoxy protons resonate as singlets near δ 3.8–4.0 ppm , whereas aromatic protons in aryl-substituted derivatives show multiplet patterns at δ 7.0–7.5 ppm .

Biological Activity

5-Methoxy-1H-pyrazole-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 158.12 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research has identified various biological activities associated with this compound, including:

- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory signaling pathways, suggesting its relevance in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Properties : It exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . This suggests potential applications in developing new antibiotics.

- Enzyme Inhibition : this compound has been investigated for its ability to act as an enzyme inhibitor, particularly in modulating receptor activity and inhibiting specific enzymes relevant to various diseases .

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes:

- Starting Materials : Utilizing readily available precursors such as hydrazines and appropriate carbonyl compounds.

- Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the pyrazole ring.

- Yield Optimization : Industrial production may employ continuous flow reactors to enhance efficiency and yield .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound can interact with specific molecular targets, inhibiting enzymatic activity or modulating receptor function through hydrogen bonding and π-π interactions .

- Target Specificity : The presence of the methoxy group enhances binding affinity to certain enzymes or receptors, influencing its therapeutic efficacy .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For 5-methoxy substitution, the corresponding methoxy-substituted β-diketone or β-ketoester is used as the starting material to ensure the methoxy group is incorporated at the 5-position of the pyrazole ring.

- Condensation of hydrazine hydrate with 5-methoxy-1,3-dicarbonyl compound under reflux in ethanol or another suitable solvent.

- The reaction proceeds via cyclization to form the pyrazole ring.

This method is well-established and provides a straightforward approach to the pyrazole core.

Introduction of the Methoxy Group

If the pyrazole ring is initially unsubstituted at the 5-position, the methoxy group can be introduced via nucleophilic substitution or methylation reactions:

- Using methylating agents such as iodomethane (CH3I) in the presence of a base (e.g., potassium carbonate) to methylate the hydroxyl precursor at the 5-position.

- Alternatively, methoxy substitution can be introduced by starting from methoxy-functionalized precursors.

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid group at the 3-position can be introduced by:

- Direct carboxylation of the pyrazole intermediate using carbon dioxide under basic conditions (e.g., sodium hydride or potassium tert-butoxide in DMF).

- Hydrolysis of ester precursors (e.g., methyl or ethyl esters of pyrazole-3-carboxylate) under acidic or basic conditions to yield the free acid.

Detailed Multi-Step Synthesis Example

A representative multi-step synthesis adapted from related pyrazole derivatives includes:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1. Alkylation | Diethyl 1H-pyrazole-3,5-dicarboxylate treated with potassium carbonate and iodomethane in acetone | Stirring at 60°C overnight | Formation of diethyl 1-methyl-pyrazole-3,5-dicarboxylate |

| 2. Selective Hydrolysis | Partial hydrolysis of ester groups using KOH in methanol at 0°C to room temperature | Stirring 10 hours | Formation of 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |

| 3. Conversion to Acid Chloride | Treatment with thionyl chloride (SOCl2) at 70–85°C | Stirring 16 hours | Formation of acid chloride intermediate |

| 4. Amidation | Reaction of acid chloride with ammonia in THF at 0–5°C | Stirring 8 hours | Formation of 5-carbamyl-1-methyl-pyrazole-3-carboxylate |

| 5. Functional Group Transformation | Treatment with trifluoroacetic anhydride in DCM with triethylamine | Room temperature, 1 hour | Conversion to cyano derivative |

| 6. Reduction | Reduction with lithium borohydride in THF/methanol at 20–25°C | Stirring until complete | Formation of 3-(methylol)-1-methyl-pyrazole-5-formonitrile |

Note: This example is adapted from closely related pyrazole syntheses and demonstrates the complexity of functional group interconversions leading to substituted pyrazoles.

Industrial and Laboratory Considerations

- Optimization: Industrial synthesis optimizes temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Purification: Techniques include recrystallization, silica gel chromatography, and solvent extraction.

- Safety: Use of reagents like thionyl chloride and lithium borohydride requires strict safety protocols.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Direct condensation of substituted β-diketones with hydrazine | Simple, fewer steps | Limited availability of substituted diketones | 60–85% |

| Methylation of hydroxy-pyrazole intermediates | Flexible introduction of methoxy group | Requires careful control to avoid side reactions | 50–75% |

| Ester hydrolysis followed by carboxylation | Allows late-stage functionalization | Multiple steps, potential for lower overall yield | 40–70% |

Research Findings and Mechanistic Insights

- The methoxy group at the 5-position exerts an electron-donating effect, influencing the acidity of the pyrazole NH and the reactivity of adjacent positions during electrophilic substitution.

- Steric hindrance from substituents at N-1 can affect regioselectivity and reaction rates.

- Carboxylation reactions are favored under strong basic conditions with efficient CO2 capture.

- Reduction and functional group transformations require precise temperature control to avoid over-reduction or decomposition.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Monitoring Method |

|---|---|---|---|---|

| Alkylation | K2CO3, CH3I, acetone | 60°C | Overnight | TLC (PE/EA 10:1) |

| Hydrolysis | KOH (3.0 M), methanol | 0–25°C | 10 h | TLC (PE/EA 1:1) |

| Acid chloride formation | SOCl2 (3.74 M) | 70–85°C | 16 h | TLC (PE/EA 10:1) |

| Amidation | NH3 in THF | 0–5°C | 8 h | TLC (PE/EA 5:1) |

| Functional group conversion | TFAA, Et3N, DCM | RT | 1 h | TLC (PE/EA 5:1) |

| Reduction | LiBH4, THF/MeOH | 20–25°C | Until completion | TLC |

The preparation of 5-methoxy-1H-pyrazole-3-carboxylic acid involves carefully orchestrated synthetic steps including pyrazole ring formation, methoxy group introduction, and carboxylation. Various methods provide flexibility depending on available starting materials and desired functionalization. The synthesis demands precise control of reaction conditions to achieve high yields and purity, making it a subject of ongoing research and optimization in heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for 5-methoxy-1H-pyrazole-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole rings. Key steps include:

- Using acid anhydrides or chlorides to introduce the carboxylic acid group .

- Employing catalysts (e.g., Lewis acids) and controlled temperatures (60–100°C) to enhance regioselectivity and yield .

- Purification via recrystallization or column chromatography to achieve >95% purity, as validated by elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : ¹H/¹³C-NMR to identify substituent positions and IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .

- Purity assessment : HPLC with UV detection (λ = 210–260 nm) and elemental analysis (C, H, N within ±0.3% theoretical) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 183.1) .

Q. How can researchers distinguish this compound from structurally similar analogs?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve analogs based on polarity differences .

- Spectroscopic differentiation : Compare chemical shifts in ¹H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and substituent-specific IR absorptions .

- X-ray crystallography : Resolve regiochemical ambiguities in the pyrazole ring .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 5-methoxy-1H-pyrazole derivatives be resolved?

- Systematic SAR studies : Synthesize analogs with controlled variations (e.g., substituent position, electronic effects) and test them in standardized assays (e.g., enzyme inhibition, cell viability) .

- Meta-analysis : Cross-reference data from multiple studies, prioritizing results with rigorous controls (e.g., IC₅₀ values validated by dose-response curves) .

Q. What strategies improve the scalability of this compound synthesis without compromising yield?

- Continuous flow reactors : Enhance mixing and heat transfer, reducing reaction times and byproduct formation .

- Green chemistry approaches : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Lewis acids) to reduce costs .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or kinases) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What methodologies address low yields in multi-step syntheses of pyrazole-carboxylic acid derivatives?

- Mid-step monitoring : Use TLC or inline IR to identify intermediate degradation and optimize reaction halting points .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to prevent side reactions .

Q. How should structure-activity relationship (SAR) studies be designed for pyrazole-based drug candidates?

- Analog libraries : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 1, 3, and 5 of the pyrazole ring .

- High-throughput screening : Test analogs against panels of enzymes or cell lines to map pharmacophore requirements .

Q. What advanced analytical methods validate the purity of this compound in complex matrices?

- LC-MS/MS : Quantify trace impurities (e.g., regioisomers) with MRM transitions specific to the target compound .

- NMR qNMR : Absolute quantification using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can stability issues with this compound in aqueous buffers be mitigated?

- pH control : Store solutions at pH 4–6 to minimize hydrolysis of the carboxylic acid group .

- Lyophilization : Prepare stable solid forms for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.